Cas no 161239-02-7 (b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl)

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl structure
161239-02-7 structure
Product Name:b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
CAS-Nr.:161239-02-7
MF:C35H52O8
MW:600.783915007076
CID:1340932
Update Time:2024-03-01

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
    • b-D-Xylopyranoside, (3b,16a,23R,24R)-16,23:16,24-diepoxy-25-hydroxy-B(9a)-homo-19-norlanosta-1(10),7,9(11)-trien-3-yl
    • Cimicinol
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohep
    • Inchi: 1S/C35H52O8/c1-18-14-24-29(32(4,5)39)43-35(42-24)17-34(7)22-10-9-21-19(15-20(22)12-13-33(34,6)28(18)35)8-11-25(31(21,2)3)41-30-27(38)26(37)23(36)16-40-30/h8,10,12,18,21,23-30,36-39H,9,11,13-17H2,1-7H3/t18-,21-,23-,24-,25+,26+,27-,28-,29-,30+,33-,34+,35-/m1/s1
    • InChI-Schlüssel: YPGMQGITTGQZFY-FOVWXURSSA-N
    • Lächelt: O1[C@@]2([H])[C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O[C@]31C([H])([H])[C@@]1(C([H])([H])[H])C4=C([H])C([H])([H])[C@@]5([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C5C([H])([H])C4=C([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]3([H])[C@]([H])(C([H])([H])[H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H]

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 43
  • XLogP3: 4.623

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl Verwandte Literatur

Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.